Dodeca-1,2,10,11-tetraene

Polymer Chemistry Palladium Catalysis Multicomponent Polymerization

Dodeca-1,2,10,11-tetraene (CAS 182364‑13‑2, C₁₂H₁₈, MW 162.27 g/mol) is a straight‑chain hydrocarbon characterized by two terminal cumulated diene (allene) groups separated by a saturated octamethylene spacer. It belongs to the class of α,ω‑bisallenes and has been employed as a difunctional monomer in palladium‑catalyzed three‑component coupling polymerization and in haloboration polymerization to produce reactive organoboron polymers.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 182364-13-2
Cat. No. B14262597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-1,2,10,11-tetraene
CAS182364-13-2
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESC=C=CCCCCCCC=C=C
InChIInChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h5-6H,1-2,7-12H2
InChIKeyHGBVBHPYHOSZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodeca-1,2,10,11-tetraene (CAS 182364-13-2): A Non‑Conjugated α,ω‑Bisallene Monomer for Specialty Polymer Synthesis


Dodeca-1,2,10,11-tetraene (CAS 182364‑13‑2, C₁₂H₁₈, MW 162.27 g/mol) is a straight‑chain hydrocarbon characterized by two terminal cumulated diene (allene) groups separated by a saturated octamethylene spacer [1]. It belongs to the class of α,ω‑bisallenes and has been employed as a difunctional monomer in palladium‑catalyzed three‑component coupling polymerization [2] and in haloboration polymerization to produce reactive organoboron polymers [1]. Unlike conjugated bisallenes, the non‑conjugated topology enables step‑growth polymerizations that install well‑defined alkene functionalities along the polymer backbone.

1
Pd‑catalyzed three‑component coupling polymerization monomer
2
Haloboration polymerization to reactive organoboron polymers
3
EPDM comonomer for sulfur‑vulcanizable unsaturation

Why Generic Substitution of Dodeca-1,2,10,11-tetraene Fails: Reactivity Divergence Among Bisallene Isomers and Alternative Dienes


Interchanging dodeca‑1,2,10,11‑tetraene with a generic “diene” or even a different bisallene isomer (e.g., the conjugated 1,2,4,5‑hexatetraene) fundamentally alters polymerization behavior because the terminal allene moieties are essential for forming the π‑allylpalladium intermediates that drive the three‑component coupling polymerization at high yield and molecular weight [1]. The octamethylene spacer length controls the distance between reactive sites, influencing both cyclization probability and the mechanical properties of the resulting polymer [2]. Monoallenes lack the bifunctional character required for step‑growth polymerization, while conjugated bisallenes preferentially undergo pericyclic side reactions instead of the desired metal‑catalyzed coupling [2].

Conjugated bisallenes

Preferentially undergo pericyclic side reactions instead of the required metal‑catalyzed coupling.

Monoallene monomers

Lack the bifunctional character needed for step‑growth polymerization; cannot replicate bisallene propagation.

Shorter‑spacer bisallenes

Octamethylene spacer length controls cyclization probability and polymer mechanical profile; shorter spacers may increase cyclization.

Quantitative Evidence Guide: Dodeca-1,2,10,11-tetraene Performance in Polymerization Processes


High-Yield, High-Molecular-Weight Polymer Obtained via Palladium-Catalyzed Three-Component Coupling

In a palladium(0)-catalyzed three-component polymerization with 4,4′-diiodobiphenyl and sodium diethyl malonate, dodeca-1,2,10,11-tetraene delivered polymer 4a in 97% isolated yield with a number-average molecular weight (M̄n) of 11 100 g/mol [1]. This yield and molecular weight are significantly higher than those obtained when nucleophile or aryl dihalide identity is altered, demonstrating that the bisallene structure is the critical component for efficient propagation. Under the same catalyst system, other non‑conjugated α,ω‑bisallenes with shorter spacers (e.g., 1,2,6,7‑octatetraene) have been reported to give lower M̄n values due to competing cyclization, though direct head‑to‑head data under identical conditions are not available in a single study.

Polymer yield & M̄n
Class‑level inference
97% yield, M̄n 11 100 g/mol (polymer 4a)
Supports high polymer yield and molecular weight for procurement evaluation.
Cross‑study trend; direct head‑to‑head data not available.
Polymer Chemistry Palladium Catalysis Multicomponent Polymerization

Unique Access to Organoboron Polymers via Haloboration Polymerization

Haloboration polymerization of dodeca-1,2,10,11-tetraene with tribromoborane yields a polymer containing allylborane halide units in the main chain, which can be subsequently transformed into polyalcohols or polyketones via dichloromethyl methyl ether rearrangement [1]. This reactivity is unique to terminal bisallenes; monoallenes or conjugated bisallenes do not undergo analogous haloboration polymerization because the reaction requires two cumulated double bonds at the chain termini to propagate. No alternative monomer among commercially available bisallenes provides the same combination of haloboration reactivity and post‑polymerization functional group interconversion.

Haloboration reactivity
Class‑level inference
Terminal bisallene yields allylborane halide polymer; monoallenes/conjugated bisallenes do not react.
Provides unique route to reactive organoboron polymers not replicable with other dienes.
No quantitative head‑to‑head data; qualitative divergence confirmed.
Organoboron Chemistry Reactive Polymers Haloboration

EPDM Comonomer Capability for Introducing Vulcanizable Unsaturation

A 1966 patent (US 3,285,889) demonstrates that linear dodecatetraenes, including the 1,2,10,11 isomer, can be copolymerized with ethylene and propylene to produce sulfur-vulcanizable EPDM-type elastomers [1]. The dodecatetraene imparts ethylenic unsaturation into the otherwise saturated polyolefin backbone, enabling conventional sulfur curing without the need for high‑energy radiation or peroxide crosslinking. Comparative data within the patent show that dodecatetraene‑modified ethylene/propylene copolymers achieve crosslink densities (as reflected by gel content after vulcanization) superior to those obtained with linear octatrienes, though exact numerical values for the 1,2,10,11 isomer are not isolated.

Sulfur vulcanizability
Cross‑study comparable
Copolymerization with ethylene/propylene yields sulfur‑curable elastomer vs. non‑curable polyolefin.
Enables conventional sulfur curing; class‑level improvement over octatrienes.
Specific gel content values not isolated for this isomer.
EPDM Rubber Copolymerization Vulcanization

Structural Confirmation by High-Resolution NMR and IR Spectroscopy

The polymer obtained from dodeca-1,2,10,11-tetraene in the three-component coupling polymerization was characterized by ¹³C NMR, ¹H NMR, and IR spectroscopy, which confirmed the quantitative retention of double bonds in the polymer backbone and established that the olefin geometry is predominantly E (trans) [1]. This level of structural characterization provides procurement confidence: the identity and purity of the monomer translate directly into predictable polymer microstructure. No comparable spectral database entry is available in NIST or PubChem for this specific bisallene, making the published NMR and IR data the authoritative reference for quality control.

Spectroscopic characterization
Supporting evidence
¹H NMR, ¹³C NMR, IR confirm E‑olefin geometry and double bond retention.
Published peer‑reviewed spectra support procurement quality control.
Monomer structure inferred; no NIST/PubChem entry.
Analytical Chemistry Structure Elucidation Polymer Characterization

Best Application Scenarios for Dodeca-1,2,10,11-tetraene Based on Quantitative Evidence


Multicomponent Polymerization for Functional Poly(arylene‑vinylene)s

Researchers developing π‑conjugated or functional polymers via Pd‑catalyzed three‑component coupling can use dodeca‑1,2,10,11‑tetraene as a bisallene monomer that delivers high‑yield (97%), moderate‑molecular‑weight (M̄n 11 100) polymers with defined E‑olefin geometry [1]. The terminal allene groups enable the formation of π‑allylpalladium intermediates that accept a wide range of nucleophiles, allowing modular access to polymers with tunable optical or electronic properties.

Synthesis of Reactive Organoboron Polymer Precursors

When a polymer containing main‑chain boron functionalities is required for applications in anion sensing, catalysis, or flame‑retardant materials, dodeca‑1,2,10,11‑tetraene is the monomer of choice because its haloboration polymerization with tribromoborane directly installs allylborane halide repeat units [2]. These reactive sites can be subsequently transformed into alcohol or ketone groups, offering a post‑polymerization diversification strategy that is inaccessible with other bisallene isomers.

EPDM Elastomer Modification for Sulfur Vulcanization

In industrial rubber manufacturing, dodeca‑1,2,10,11‑tetraene can be copolymerized with ethylene and propylene to introduce pendant unsaturation into the polyolefin backbone [3]. This enables conventional sulfur vulcanization, eliminating the need for expensive peroxide or radiation curing systems and thereby reducing production costs while yielding elastomers with balanced tensile strength and elongation properties.

Mechanistic Studies of Bisallene Reactivity and Spacer Length Effects

For physical organic chemists investigating the influence of spacer length on bisallene cyclization vs. polymerization selectivity, dodeca‑1,2,10,11‑tetraene with its octamethylene spacer serves as the benchmark substrate for probing the transition from cyclization‑dominant (shorter spacers) to propagation‑dominant (longer spacers) reaction pathways [4]. The availability of detailed polymer characterization data aids in establishing structure‑reactivity correlations.

Application
Selection Property
Validation Focus
Pd‑catalyzed multicomponent coupling polymerization
Bisallene reactivity in three‑component coupling
Polymer yield and molecular weight consistency
Organoboron polymer synthesis
Terminal bisallene haloboration reactivity
Post‑polymerization functionalization viability
EPDM elastomer modification
Copolymerizability with ethylene and propylene
Sulfur‑curable unsaturation incorporation
Bisallene spacer‑length mechanistic studies
Defined octamethylene spacer
Cyclization vs. polymerization selectivity trends
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